3-Methoxy-1,2-dimethylpyridin-4(1H)-one
Description
3-Methoxy-1,2-dimethylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methoxy-1,2-dimethylpyridin-4(1H)-one, a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Molecular Formula: C₉H₁₁N₁O₂
- Molecular Weight: 165.19 g/mol
1. Ghrelin Receptor Agonism
Recent studies have indicated that derivatives of pyridone compounds, including this compound, exhibit agonistic activity at the ghrelin receptor (GHS-R1a). This receptor is crucial in regulating appetite and energy homeostasis.
- Mechanism of Action: The compound acts as a selective agonist for GHS-R1a, leading to increased food intake in animal models. In vivo tests have shown significant orexigenic effects following administration, suggesting potential applications in treating cachexia and other appetite-related disorders .
Study | Compound Tested | Effect | Reference |
---|---|---|---|
In vivo | This compound | Increased food intake | |
In vitro | Pyridone derivatives | GHS-R1a activation |
2. Antioxidant Activity
Another notable biological activity of this compound is its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases.
- Research Findings: Studies have demonstrated that pyridine derivatives can scavenge free radicals effectively. This activity suggests their potential use in preventing oxidative damage in cells .
3. Anticancer Potential
Emerging research indicates that certain pyridine derivatives can inhibit the growth of cancer cells. Specifically, modifications to the pyridine structure have shown selective cytotoxic effects against various human cancer cell lines.
- Mechanism of Action: The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in tumor cells .
Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |
---|---|---|---|
MCF-7 (Breast) | This compound | 15 | |
HeLa (Cervical) | Various derivatives | 10 |
Case Study 1: Appetite Stimulation
In a controlled study involving male C57BL/6J mice, administration of this compound resulted in a significant increase in cumulative food intake over six hours compared to control groups. This effect was attributed to its action on the GHS-R1a receptor without causing immediate receptor desensitization .
Case Study 2: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several pyridine derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .
Properties
IUPAC Name |
3-methoxy-1,2-dimethylpyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)7(10)4-5-9(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDPEYOMXHWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515034 | |
Record name | 3-Methoxy-1,2-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60574-68-7 | |
Record name | 3-Methoxy-1,2-dimethyl-pyridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060574687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-1,2-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXY-1,2-DIMETHYL-PYRIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1G5BFA7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.